molecular formula C19H22N2 B061591 2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole CAS No. 167482-98-6

2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole

Cat. No.: B061591
CAS No.: 167482-98-6
M. Wt: 278.4 g/mol
InChI Key: SLPZWMKFAWAFSE-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Pyrrole-based Compounds

Pyrrole-based compounds, with their bioactive properties, are central to drug discovery efforts targeting several therapeutic areas. The significance of the pyrrole ring in medicinal chemistry is underscored by its inclusion in a variety of drugs addressing cancer, microbial infections, and viral diseases. The pyrrole nucleus serves as a crucial pharmacophore, evidencing the ongoing interest in its potential across pharmaceutical applications (Li Petri et al., 2020).

Organophosphorus Azoles

Research into organophosphorus azoles, including pyrroles, highlights the role of these compounds in exploring stereochemical structures and isomerization processes. Advanced NMR spectroscopy and quantum chemistry have been pivotal in understanding the coordination of phosphorus atoms within these molecules, demonstrating the intricate relationship between molecular structure and functional properties (Larina, 2023).

Supramolecular Capsules

The self-assembly of supramolecular capsules from calixpyrrole derivatives underscores the versatility of pyrrole-based frameworks in constructing complex molecular architectures. These structures exhibit potential for encapsulating various substrates, showcasing the adaptability of pyrrole derivatives in supramolecular chemistry (Ballester, 2011).

Environmental Impact and Toxicology

Studies on synthetic phenolic antioxidants, including derivatives of tert-butylphenol, reveal concerns about their environmental persistence and potential toxicological effects. These investigations call for further research into the environmental behavior and impact of such compounds, emphasizing the need for developing safer alternatives (Liu & Mabury, 2020).

Pyrrole in Drug Design

The role of pyrrole in drug design is further highlighted through its incorporation into a myriad of compounds with diverse biological targets. The adaptability of the pyrrole moiety in medicinal chemistry is evident from its application in creating molecules with significant therapeutic potential, covering a broad spectrum of biological activities (Moghadam et al., 2022).

Properties

IUPAC Name

2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-19(2,3)15-10-8-14(9-11-15)18(16-6-4-12-20-16)17-7-5-13-21-17/h4-13,18,20-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPZWMKFAWAFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401166
Record name 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167482-98-6
Record name 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-tert-Butylphenyl)dipyrromethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following a general procedure,8 a solution of 4-tert-butylbenzaldehyde (16.2 g, 100 mmol) in pyrrole (694 mL, 10.0 mol) at room temperature under argon was treated with InCl3 (2.21 g, 10.0 mmol) for 1.5 h. Powdered NaOH (12.0 g, 300 mmol) was added. After stirring for 1 h, the mixture was suction filtered and excess pyrrole was removed under high vacuum. The residue was treated with hexanes (3×100 mL) to facilitate removal of traces of pyrrole. The resulting solid was recrystallized [EtOH/H2O (6:1)], affording a grayish white solid (21.6 g, 79%): mp 155-157° C.; 1H NMR δ 1.31 (s, 9H), 5.45 (s, 1H), 5.94-5.96 (m, 2H), 6.15-6.17 (m, 2H), 6.68-6.70 (m, 2H), 7.13-7.16 (m, 2H), 7.32-7.35 (m, 2H), 7.89-7.95 (br, 2H); 13C NMR δ 31.5, 34.6, 43.6, 107.2, 108.5, 117.2, 125.7, 128.2, 132.9, 139.1, 149.9; FAB-MS obsd 278.1788, calcd 278.1783 (C19H22N2). Anal. Calcd for C19H22N2: C, 81.97; H, 7.97; N, 10.06. Found: C, 81.82; H, 7.96; N, 10.05. The data (1H NMR, mp, elemental analysis) are consistent with those obtained from samples prepared via earlier routes.2
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
694 mL
Type
reactant
Reaction Step Two
[Compound]
Name
InCl3
Quantity
2.21 g
Type
reactant
Reaction Step Three
Name
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Yield
79%

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